D,L-Sulforaphane Glutathione

Vue d'ensemble

Description

Le DL-Sulforaphane Glutathion est un métabolite du sulforaphane, un composé présent dans les légumes crucifères comme le brocoli. Le sulforaphane est connu pour ses puissantes propriétés anticancéreuses et antioxydantes. Le DL-Sulforaphane Glutathion se forme lorsque le sulforaphane se conjugue avec le glutathion, un tripeptide composé de glutamine, de cystéine et de glycine. Cette conjugaison améliore la biodisponibilité et la stabilité du sulforaphane, le rendant plus efficace dans divers processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le DL-Sulforaphane Glutathion peut être synthétisé par hydrolyse enzymatique de la glucoraphanine par la myrosinase, suivie d'une conjugaison avec le glutathion. La réaction se produit généralement dans des conditions douces, en présence d'eau et à un pH neutre .

Méthodes de production industrielle : La production industrielle du DL-Sulforaphane Glutathion implique l'extraction de la glucoraphanine des légumes crucifères, suivie d'une hydrolyse enzymatique pour produire du sulforaphane. Le sulforaphane est ensuite conjugué au glutathion par des méthodes chimiques ou enzymatiques. Ce processus garantit un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Formation and Structural Characteristics of D,L-Sulforaphane Glutathione

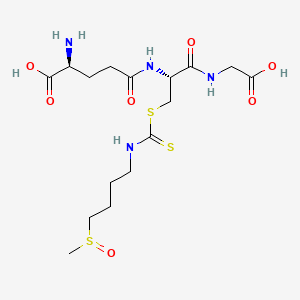

This compound (SFN-GSH) is a glutathione conjugate formed via the enzymatic reaction of sulforaphane (SFN) with glutathione (GSH). This reaction occurs via the glutathione S-transferase (GST) -mediated conjugation of SFN’s isothiocyanate group with the thiol (-SH) group of GSH .

| Property | Detail |

|---|---|

| Molecular Formula | C₁₆H₂₈N₄O₇S₃ |

| Molecular Weight | 484.6 g/mol |

| Key Functional Groups | Isothiocyanate-glutathione conjugate, methylsulfinyl moiety |

| Metabolite Role | Primary Phase II metabolite of SFN, critical for detoxification pathways |

Metabolic Pathway and Enzymatic Interactions

SFN-GSH is a transient intermediate that undergoes further enzymatic processing:

Conjugation and Degradation

- Initial Conjugation : GST catalyzes SFN + GSH → SFN-GSH .

- Sequential Processing :

- Final Product : N-Acetyltransferase converts SFN-cysteine to SFN-N-acetylcysteine (mercapturic acid) .

Redox Modulation and Biochemical Effects

SFN-GSH directly influences cellular redox balance by altering glutathione dynamics:

Glutathione Depletion and Oxidative Stress

- SFN-GSH formation depletes intracellular GSH, elevating reactive oxygen species (ROS) .

- Inhibits glutathione reductase (GR) and glutathione peroxidase (GPx) activity, impairing antioxidant defenses .

Nrf2 Pathway Activation

SFN-GSH indirectly activates the Keap1/Nrf2/ARE pathway by:

- Modifying Keap1 cysteine residues, enabling Nrf2 nuclear translocation .

- Upregulating antioxidant genes (e.g., HO-1, NQO1) .

Pharmacokinetic Profile in Humans

| Parameter | Value | Source |

|---|---|---|

| Plasma Detection | Within 1–2 hours post-SFN ingestion | |

| Half-Life (SFN-GSH) | ~3.5 hours | |

| Urinary Excretion | 60–70% as mercapturic acids |

Functional Impacts in Disease Models

Analytical Methods for Detection

SFN-GSH is quantified via:

Applications De Recherche Scientifique

Antioxidant and Neuroprotective Effects

Mechanisms of Action

D,L-Sulforaphane Glutathione enhances the body's antioxidant defenses by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase. This activation results in increased levels of glutathione, thereby reducing oxidative stress in cells.

Case Study: Neuroprotection in Parkinson's Disease

A study demonstrated that sulforaphane protects against neurotoxicity induced by rotenone, a neurotoxin associated with Parkinson's disease. The administration of sulforaphane resulted in a significant increase in total glutathione levels and reduced neuronal apoptosis through mTOR signaling pathways . This suggests that this compound may be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival.

Cancer Prevention and Treatment

Anticancer Properties

this compound has shown promise in cancer prevention due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has indicated that sulforaphane can reduce tumor size and enhance survival rates in animal models by targeting multiple pathways involved in cancer progression .

Case Study: Pancreatic Cancer

In vitro studies have found that sulforaphane restores gap junction intercellular communication and connexin 43 expression, which are often lost in pancreatic cancer cells. This restoration improves therapy sensitivity, indicating that this compound could serve as a complementary treatment alongside conventional therapies .

Metabolic Health

Effects on Diabetes and Obesity

Sulforaphane has been linked to improvements in glucose tolerance and reductions in fat accumulation, making it a candidate for managing diabetes and obesity. The compound's ability to activate Nrf2 is thought to play a crucial role in these metabolic benefits .

Case Study: Diabetes Management

Research indicates that sulforaphane can restore cellular glutathione levels and reduce hyperactivity of neutrophils associated with chronic inflammatory conditions like periodontitis, which is often linked to diabetes . This suggests potential applications for this compound in managing diabetes-related complications.

Cardiovascular Health

Cardioprotective Effects

The antioxidant properties of this compound may extend to cardiovascular health by reducing oxidative stress and inflammation, key factors in cardiovascular disease development.

Case Study: Vascular Endothelial Function

Studies have shown that sulforaphane can improve endothelial function by enhancing nitric oxide availability through increased glutathione levels . This improvement is crucial for maintaining vascular health and preventing cardiovascular diseases.

Applications in Chronic Inflammatory Diseases

This compound's anti-inflammatory properties make it a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Periodontitis

In a clinical study involving chronic periodontitis, sulforaphane was shown to reduce inflammation markers while restoring normal glutathione levels, suggesting its utility as an adjunct treatment for inflammatory conditions .

Mécanisme D'action

DL-Sulforaphane Glutathione exerts its effects through multiple mechanisms:

Antioxidant Activity: It increases the levels of glutathione, a major cellular antioxidant, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and other pro-inflammatory mediators.

Cancer Prevention: DL-Sulforaphane Glutathione induces apoptosis and cell cycle arrest in cancer cells through the activation of various signaling pathways, including the Nrf2 and PI3K/AKT pathways.

Comparaison Avec Des Composés Similaires

Le DL-Sulforaphane Glutathion est unique par rapport à d'autres composés similaires en raison de sa stabilité et de sa biodisponibilité accrues. Les composés similaires comprennent :

Sulforaphane-Cystéine : Un autre conjugué du sulforaphane, qui présente également des activités antioxydantes et anticancéreuses, mais avec des propriétés pharmacocinétiques différentes.

Sulforaphane-N-Acétylcystéine : Un dérivé avec une solubilité et une stabilité améliorées, utilisé dans diverses applications thérapeutiques.

Le DL-Sulforaphane Glutathion se distingue par sa stabilité et sa biodisponibilité supérieures, ce qui en fait un composé plus efficace pour la recherche et les applications thérapeutiques .

Activité Biologique

D,L-Sulforaphane Glutathione (SFN-GSH) is a compound formed from sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, and glutathione, a potent antioxidant. This article delves into the biological activity of SFN-GSH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of SFN-GSH is primarily attributed to its role in modulating oxidative stress and inflammation, as well as its anticancer properties. Key mechanisms include:

- Antioxidant Activity : SFN enhances the production of glutathione (GSH), which plays a crucial role in cellular defense against oxidative stress. This is particularly significant in conditions characterized by elevated reactive oxygen species (ROS) levels.

- Epigenetic Modulation : SFN influences epigenetic pathways by inhibiting histone deacetylases (HDACs), leading to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells .

- Inflammation Reduction : SFN has been shown to decrease pro-inflammatory cytokines and markers, effectively modulating immune responses .

Biological Activities

The following table summarizes the biological activities associated with SFN-GSH:

Case Studies and Research Findings

- Cancer Research : A study demonstrated that SFN induced apoptosis in various cancer cell lines through ROS generation and modulation of GSH levels. The compound also inhibited HDAC activity, leading to reduced proliferation markers such as Ki-67 .

- Inflammatory Diseases : In a clinical trial involving patients with chronic periodontitis, SFN was found to restore cellular GSH levels and reduce neutrophil hyperactivity. This suggests potential benefits for managing chronic inflammatory conditions .

- Neuroprotection : Research indicated that daily administration of sulforaphane significantly increased blood GSH levels in healthy individuals over one week. This increase correlated with improved neuropsychological measures, suggesting a protective effect against neurodegenerative disorders .

- Autoimmune Conditions : SFN has shown promise in modulating immune responses in autoimmune diseases by reducing the activation of T-helper 17 (TH17) cells and associated inflammatory cytokines. This was achieved through the depletion of GSH and increased ROS levels .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARKYNVUQLTDP-QGQIPBJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662197 | |

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289711-21-3 | |

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.